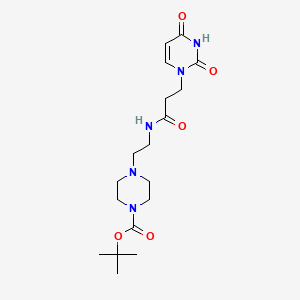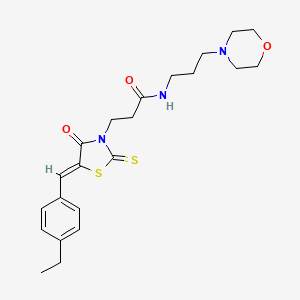
6-O-Octanoyl-L-ascorbic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Ascorbyl octanoate: is an ester derived from L-ascorbic acid (vitamin C) and octanoic acid (caprylic acid). This compound combines the antioxidant properties of L-ascorbic acid with the lipophilic characteristics of octanoic acid, making it a valuable ingredient in various applications, particularly in the fields of cosmetics, pharmaceuticals, and food industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Ascorbyl octanoate is typically synthesized through an esterification reaction between L-ascorbic acid and octanoic acid. The reaction is often catalyzed by immobilized lipases, such as Lipozyme TL IM or Novozym 435, under mild conditions. The process involves mixing the reactants in an organic solvent, such as acetone or 2-methyl-2-butanol, and allowing the reaction to proceed at a controlled temperature, usually around 50-60°C .
Industrial Production Methods: In industrial settings, the production of L-Ascorbyl octanoate can be scaled up using a rotating bed reactor or a basket reactor. These reactors allow for continuous operation and easy recycling of the catalyst, making the process more efficient and cost-effective. The use of immobilized lipases in these reactors ensures high yields and operational stability .
Chemical Reactions Analysis
Types of Reactions: L-Ascorbyl octanoate primarily undergoes esterification and hydrolysis reactions. The esterification reaction involves the formation of the ester bond between L-ascorbic acid and octanoic acid, while hydrolysis involves the breaking of this bond in the presence of water or other hydrolyzing agents.
Common Reagents and Conditions:
Esterification: Catalyzed by immobilized lipases (e.g., Lipozyme TL IM, Novozym 435) in organic solvents (e.g., acetone, 2-methyl-2-butanol) at 50-60°C.
Hydrolysis: Typically occurs in aqueous environments or in the presence of hydrolyzing agents such as acids or bases.
Major Products:
Esterification: L-Ascorbyl octanoate.
Hydrolysis: L-ascorbic acid and octanoic acid.
Scientific Research Applications
L-Ascorbyl octanoate has a wide range of applications in scientific research, particularly due to its antioxidant properties and lipophilic nature.
Chemistry:
- Used as a model compound in studies involving esterification and hydrolysis reactions.
- Investigated for its potential as a green chemistry alternative in various synthetic processes .
Biology:
- Studied for its role in protecting biological membranes from oxidative damage.
- Used in research on the stabilization of lipid-based formulations .
Medicine:
- Explored for its potential in enhancing the delivery and stability of vitamin C in pharmaceutical formulations.
- Investigated for its antioxidant properties and potential therapeutic effects in preventing oxidative stress-related diseases .
Industry:
- Widely used in the cosmetics industry as an antioxidant and skin-conditioning agent.
- Employed in the food industry as a preservative to prevent lipid oxidation in food products .
Mechanism of Action
L-Ascorbyl octanoate exerts its effects primarily through its antioxidant properties. The compound donates hydrogen atoms to lipid radicals, thereby neutralizing them and preventing lipid peroxidation. It also scavenges reactive oxygen species and regenerates other antioxidants, such as alpha-tocopherol, from their radical forms .
Molecular Targets and Pathways:
Lipid Radicals: Neutralizes lipid radicals by donating hydrogen atoms.
Reactive Oxygen Species: Scavenges reactive oxygen species to prevent oxidative damage.
Antioxidant Regeneration: Regenerates other antioxidants, such as alpha-tocopherol, enhancing their effectiveness
Comparison with Similar Compounds
Ascorbyl Palmitate: An ester of L-ascorbic acid and palmitic acid, used as an antioxidant in food and cosmetics.
Ascorbyl Oleate: An ester of L-ascorbic acid and oleic acid, known for its surfactant and antioxidant properties.
Uniqueness of L-Ascorbyl Octanoate:
Lipophilicity: The octanoic acid moiety imparts moderate lipophilicity, making it suitable for applications where both water and oil solubility are desired.
Antioxidant Efficiency: Combines the antioxidant properties of L-ascorbic acid with the stability and solubility benefits of octanoic acid.
L-Ascorbyl octanoate stands out due to its balanced properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] octanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O7/c1-2-3-4-5-6-7-10(16)20-8-9(15)13-11(17)12(18)14(19)21-13/h9,13,15,17-18H,2-8H2,1H3/t9-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMYJAOMXLDBDV-TVQRCGJNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Cyclobutyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B2670534.png)
![4-(4-chlorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2670536.png)
![2-chloro-N-{3-[(2-oxo-1,3-oxazolidin-3-yl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B2670537.png)
![2-oxo-2-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]ethyl 3-iodobenzoate](/img/structure/B2670538.png)
![6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2670542.png)
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B2670543.png)
![[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2670544.png)
![3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2670545.png)


![1-(2-chloro-6-fluorobenzyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2670549.png)
![5-(4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE](/img/structure/B2670553.png)


